S-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate
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Overview
Description
S-(4-cyano-2-methoxyphenyl)dimethylcarbamothioate: is a chemical compound characterized by its unique molecular structure, which includes a cyano group (-CN), a methoxy group (-OCH₃), and a dimethylcarbamothioate moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-cyano-2-methoxyaniline as the starting material.
Reaction Steps:
Conditions: The reactions are usually carried out under acidic conditions, with careful temperature control to ensure the formation of the desired product.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production can be carried out using either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: Various catalysts and solvents are employed to optimize the reaction conditions and yield.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or their derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, interfering with their activity.
Signal Transduction: It can modulate signaling pathways by interacting with key proteins or receptors.
Pathways Involved:
Metabolic Pathways: Involvement in metabolic processes, potentially affecting the synthesis or breakdown of other compounds.
Cellular Pathways: Interaction with cellular components, influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
S-(2-methoxyphenyl)dimethylcarbamothioate: Similar structure but lacks the cyano group.
S-(4-cyanophenyl)dimethylcarbamothioate: Similar structure but lacks the methoxy group.
Uniqueness:
The presence of both the cyano and methoxy groups in S-(4-cyano-2-methoxyphenyl)dimethylcarbamothioate provides unique chemical properties and reactivity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
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Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
S-(4-cyano-2-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H12N2O2S/c1-13(2)11(14)16-10-5-4-8(7-12)6-9(10)15-3/h4-6H,1-3H3 |
InChI Key |
LLHVKHGVIDYZJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1)C#N)OC |
Origin of Product |
United States |
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